molecular formula C18H39N5O13S B1681334 Tobramycin sulphate CAS No. 79645-27-5

Tobramycin sulphate

Cat. No. B1681334
CAS RN: 79645-27-5
M. Wt: 565.6 g/mol
InChI Key: ZEUUPKVZFKBXPW-TWDWGCDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tobramycin is an aminoglycoside antibiotic derived from Streptomyces tenebrarius. It is used to treat various types of bacterial infections, particularly Gram-negative infections. It is especially effective against species of Pseudomonas . Tobramycin sulfate is a bactericidal protein synthesis inhibitor, able to bind to the 16S rRNA of the 30S ribosomal subunit, inhibiting translocation, and eliciting miscoding of the proteins .


Synthesis Analysis

A highly sensitive high-performance liquid chromatographic method was developed for the determination of Tobramycin in ophthalmic solutions. The method was based on derivatizing this non-chromophoric drug with 2-naphthalenesulfonyl chloride (NSCl), at 80 ºC for 40 min, and measuring the fluorescent product .


Molecular Structure Analysis

Tobramycin has a molecular formula of C18H37N5O9 . The structure of Tobramycin includes multiple primary amino sites on the compound, which allows for multiple derivatives to be expected .


Chemical Reactions Analysis

Tobramycin has been found to interact with various pharmaceutical excipients. For instance, benzalkonium chloride, monobasic sodium phosphate, boric acid, edetate disodium, sodium metabisulfite, thimerosal, and potassium sorbate have been found to interact with Tobramycin .


Physical And Chemical Properties Analysis

Tobramycin is a water-soluble aminoglycoside antibiotic used in a variety of pharmaceutical applications, including ophthalmic and intravenous administrations . It has a molecular formula of C18H39N5O13S and an average mass of 565.593 Da .

Scientific Research Applications

  • Local Antibiotic Treatment in Bone and Soft Tissue Infections :

    • Tobramycin sulphate has been used in calcium sulphate void fillers like Osteoset® T to treat bone and soft tissue infections. A study by (Wahl et al., 2011) showed that despite systemic exposure to the antibiotic, the toxicity potential was reassuring, especially in patients with normal renal function.
  • Elution Profiles in Pharmaceutical Applications :

    • Research by (Cooper et al., 2016) explored the elution profiles of tobramycin from calcium sulphate beads in various physiological solutions, offering insights into its release patterns in pharmaceutical applications.
  • Treatment of Chronic Osteomyelitis :

    • A study conducted by (Ferguson et al., 2014) demonstrated the use of tobramycin in a biodegradable calcium sulphate antibiotic carrier for the surgical management of chronic osteomyelitis, showing promising results in infection control.
  • Oral Drug Delivery System Development :

    • (Hombach et al., 2008) developed an oral delivery system for tobramycin sulphate to improve oral bioavailability, indicating potential for enhancing the effectiveness of oral administration of this antibiotic.
  • Musculoskeletal Infection Treatment :

    • Research by (Nelson et al., 2002) utilized calcium sulfate as a biodegradable delivery system for tobramycin in treating musculoskeletal infections, showing high infection eradication rates.
  • Histopathological Studies in Reducing Toxic Side Effects :

    • A study by (Salih et al., 2014) investigated tobramycin sulphate in combination with calcium gluconate to reduce toxic side effects like nephrotoxicity, indicating a potential role in safer medication protocols.
  • Ophthalmic Applications in Bacterial Keratitis :

    • (Kaul et al., 2020) developed a tobramycin sulphate-loaded chitosan nanoparticle-based gel for treating bacterial keratitis, emphasizing its role in ophthalmic applications.
  • Analytical Techniques for Pharmaceutical Formulations :

    • (Clarot et al., 2009) described a method for the simultaneous determination of tobramycin in pharmaceutical formulations, highlighting its importance in quality control.

Safety And Hazards

Tobramycin has an inherent potential for causing ototoxicity and nephrotoxicity. Neurotoxicity, manifested as both auditory and vestibular ototoxicity, can occur. The auditory changes are irreversible, are usually bilateral, and may be partial or total . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9.H2O4S/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;1-5(2,3)4/h5-18,24-28H,1-4,19-23H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUPKVZFKBXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obracin

CAS RN

79645-27-5
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy-, sulfate (2:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tobramycin sulphate
Reactant of Route 2
Tobramycin sulphate
Reactant of Route 3
Tobramycin sulphate
Reactant of Route 4
Tobramycin sulphate
Reactant of Route 5
Tobramycin sulphate
Reactant of Route 6
Tobramycin sulphate

Citations

For This Compound
422
Citations
J Hombach, H Hoyer, A Bernkop-Schnürch - European Journal of …, 2008 - Elsevier
… for tobramycin sulphate intended to improve the oral bioavailability. … tobramycin sulphate as model drug. Additionally, the release profile from tablets containing tobramycin sulphate, …
Number of citations: 62 www.sciencedirect.com
A Petounis, G Papapanos… - British Journal of …, 1978 - bjo.bmj.com
… These data suggest that tobramycin sulphate may be of … Tobramycin sulphate is a new water-soluble, parenterally … determine the concentration of tobramycin sulphate in the serum and …
Number of citations: 27 bjo.bmj.com
P Wahl, F Livio, M Jacobi, E Gautier… - Archives of orthopaedic …, 2011 - Springer
… Osteoset ® T is a calcium sulphate void filler containing 4% tobramycin sulphate, used to treat bone and soft tissue infections. Despite systemic exposure to the antibiotic, there are no …
Number of citations: 51 link.springer.com
JJ Cooper, H Florance, JL McKinnon… - Journal of …, 2016 - journals.sagepub.com
… In this study, the antibiotics chosen were vancomycin hydrochloride and tobramycin sulphate since these are frequently used together in clinical practice as they provide good empiric …
Number of citations: 38 journals.sagepub.com
AA A/HADI, IA Wasfi, FA Gadir, MH Amiri… - Journal of Veterinary …, 1994 - Wiley Online Library
… of tobramycin were determined in six healthy camels (Camelus dromedarius) following the intravenous (iv) and intramuscular (im I administration of single doses of tobramycin sulphate (…
Number of citations: 13 onlinelibrary.wiley.com
AK Dash, R Suryanarayanan - Journal of pharmaceutical and biomedical …, 1991 - Elsevier
… tin contents in three batches of commercially available tobramycin sulphate injection (Eli Lilly, Indianapolis, IN, USA) were determined (Table 5). Each sample was found to satisfy the …
Number of citations: 23 www.sciencedirect.com
A Pavlov, L Lashev, V Rusev - Trakia J Sci, 2005 - tru.uni-sz.bg
… Studies were carried out on the residue levels of tobramycin (tobramycin sulphate) in poultry products stored at -18oC. The residues of tobramycin were determined over a period of 60 …
Number of citations: 21 tru.uni-sz.bg
LE Gol'dberg, ST Filippos' iants, IP Belova… - Antibiotiki, 1979 - europepmc.org
… The LD50 of tobramycin sulphate administered intravenously, … When tobramycin sulphate was administered subcutaneously … and chronic toxicity of tobramycin sulphate prepared at the …
Number of citations: 4 europepmc.org
J Thomsen, B Friis, K Jensen… - Journal of …, 1979 - academic.oup.com
… Fifty-three patients with cystic fibrosis were treated with large doses of tobramycin sulphate, 10 mg/kg/24 h. Patients received an average of 3-2 courses, each lasting 10 to 14 days. The …
Number of citations: 20 academic.oup.com
CL Bendush, SL Senior… - Medical Journal of …, 1977 - Wiley Online Library
… Tobramycin sulphate, a bactericidal aminoglycoside antibiotic, has been evaluated worldwide … TOBRAMYCIN SULPHATE is a bactericidal antibiotic of the aminoglycoside group, mainly …
Number of citations: 12 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.